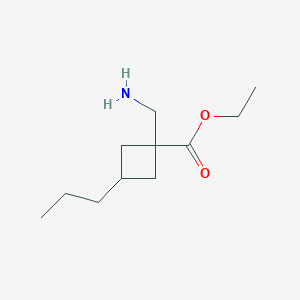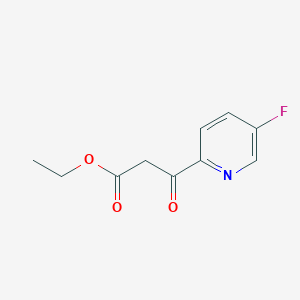
Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group, a methyl group, and an oxopropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate typically involves the esterification of 3-(4-fluorophenyl)-2-methyl-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems also ensures consistent product quality.
化学反应分析
Types of Reactions
Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 3-(4-fluorophenyl)-2-methyl-3-oxopropanoic acid.
Reduction: 3-(4-fluorophenyl)-2-methyl-3-hydroxypropanoate.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active acid form, which can then interact with enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to certain targets, making it a valuable pharmacophore in drug design.
相似化合物的比较
Similar Compounds
- Methyl 3-(4-chlorophenyl)-2-methyl-3-oxopropanoate
- Methyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate
- Methyl 3-(4-methylphenyl)-2-methyl-3-oxopropanoate
Uniqueness
Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity in biological systems. This makes the compound particularly valuable in the development of pharmaceuticals where specific interactions with biological targets are required.
属性
分子式 |
C11H11FO3 |
|---|---|
分子量 |
210.20 g/mol |
IUPAC 名称 |
methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C11H11FO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |
InChI 键 |
DMUVRJOABCBIKT-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=C(C=C1)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)
![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)

![2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid](/img/structure/B13637746.png)

![(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid](/img/structure/B13637753.png)

![3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)




